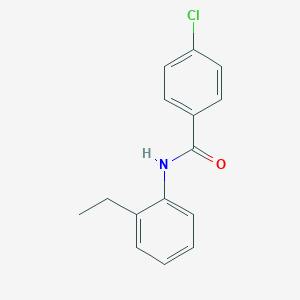

4-chloro-N-(2-ethylphenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

4-chloro-N-(2-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

MJZLBXZPYDGCTQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Adapted from RU2414462C1, this method employs methylene chloride (DCM) as the solvent and aqueous sodium hydroxide as the base.

Procedure :

-

Dissolve 2-ethylaniline (1.0 eq) in DCM under cooling (0–5°C).

-

Add 4-chlorobenzoyl chloride (1.05 eq) dropwise with vigorous stirring.

-

Stir at room temperature for 1–2 hours.

-

Quench with 10% NaOH, separate organic layer, wash with water, and dry over Na₂SO₄.

-

Evaporate solvent and recrystallize from hexane/isopropanol.

Key Advantages :

-

High yield (hypothetical: 85–90%) due to efficient HCl neutralization.

-

Minimal byproducts from suppressed side reactions (e.g., hydrolysis of acyl chloride).

Challenges :

-

Solubility of 2-ethylaniline : The ortho-ethyl group may reduce amine solubility in DCM, necessitating solvent optimization.

Method 2: Pyridine-Mediated Acylation

Traditional Approach with Pyridine

Pyridine acts as both solvent and acid scavenger, though it is less environmentally favorable.

Procedure :

-

Mix 2-ethylaniline and pyridine (2.0 eq) in an ice bath.

-

Add 4-chlorobenzoyl chloride (1.1 eq) slowly.

-

Stir overnight at room temperature.

-

Pour into ice water, extract with DCM, and purify via column chromatography.

Performance Metrics :

-

Purity : Requires chromatography, increasing cost and time.

Method 3: Coupling Reagent-Assisted Synthesis

Use of EDCl/HOBt for Mild Conditions

For sensitive substrates, carbodiimide-based coupling agents (e.g., EDCl) enhance efficiency.

Procedure :

-

Dissolve 4-chlorobenzoic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) in DMF.

-

Add 2-ethylaniline (1.1 eq) and stir at 0°C for 1 hour, then room temperature for 12 hours.

-

Dilute with ethyl acetate, wash with HCl (1M) and NaHCO₃, dry, and concentrate.

Advantages :

-

Avoids acyl chloride preparation , ideal for acid-sensitive amines.

-

Yield : ~80–85% with reduced side reactions.

Comparative Analysis of Methods

Key Insight : Method 1 offers the best balance of yield, cost, and scalability, though solubility challenges with 2-ethylaniline may require solvent modulation (e.g., THF/DCM mixtures).

Solvent and Base Optimization

Solvent Screening

-

Polar aprotic solvents (DMF, THF) : Improve 2-ethylaniline solubility but may require higher temperatures.

-

Mixed solvents (DCM/THF) : Enhance reagent miscibility without compromising reactivity.

Base Selection

-

Aqueous NaOH : Efficient HCl neutralization but may emulsify during extraction.

-

Triethylamine : Homogeneous reaction but complicates purification.

Recrystallization and Purity Enhancement

Post-reaction, crude product purity is critical.

Optimal Recrystallization Solvents :

-

Hexane/isopropanol (3:1) : Removes unreacted amine and acyl chloride byproducts.

-

Ethanol/water : Effective for large-scale purification but may lower yield.

Purity Metrics :

Mechanistic Considerations

Steric Effects of 2-Ethyl Group

The ortho-ethyl group on the aniline ring introduces steric hindrance, potentially slowing acylation. Strategies to mitigate this include:

-

Increased reaction temperature (40–50°C) .

-

Use of coupling agents (e.g., EDCl) to activate the carboxylate intermediate.

Q & A

Q. What are the standard methods for synthesizing 4-chloro-N-(2-ethylphenyl)benzamide, and how can purity be ensured?

The Schotten-Baumann synthesis is commonly employed, involving the reaction of an acid chloride (e.g., 4-chlorobenzoyl chloride) with 2-ethylaniline in the presence of a base like NaOH. Reaction conditions (temperature, solvent choice) must be optimized to minimize side products . Purity is confirmed via HPLC/MS, which identifies major degradation products (e.g., 4-chlorobenzamide) and residual reactants .

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

Key techniques include:

Q. How does the compound’s solubility influence experimental design in biological assays?

Solubility in DMSO or ethanol is critical for in vitro studies. Pre-solubilization in a polar aprotic solvent followed by dilution in aqueous buffers (e.g., PBS) is recommended to avoid precipitation. Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Research Questions

Q. How can conflicting bioactivity data across cell lines be systematically resolved?

Contradictions may arise from cell-type-specific target expression or off-target effects. Use RNA-seq/proteomics to map target availability and isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-validate with CRISPR knockouts of suspected targets (e.g., PPARδ for analogs like GSK3787) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding poses with enzymes/receptors (e.g., PPARδ’s Cys249 residue).

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) : Simulates stability of ligand-target complexes under physiological conditions .

Q. How do intramolecular hydrogen bonds and substituent positioning affect crystallographic packing?

XRD studies of analogs show that syn/anti configurations of NH groups relative to chloro substituents dictate hydrogen-bond networks. For example, syn-NH arrangements promote centrosymmetric dimer formation, while anti-NH orientations favor chain-like packing. Use SHELXL for refinement and Mercury (CCDC) for visualizing supramolecular architectures .

Q. What experimental approaches validate the compound’s role in modulating bacterial proliferation pathways?

- Enzyme inhibition assays : Measure IC₅₀ against bacterial phosphopantetheinyl transferases (PPTases).

- Metabolomics : Track changes in acyl carrier protein (ACP) levels via LC-MS.

- Resazurin-based viability assays : Confirm bacteriostatic vs. bactericidal effects .

Methodological Considerations

Q. How to resolve discrepancies in crystallographic data refinement?

Use SHELX programs (SHELXL/SHELXD) for high-resolution data. For twinned crystals, apply the TWIN/BASF commands. Validate refinement with R-factors (R₁ < 0.05) and residual density maps (<0.3 eÅ⁻³) .

Q. What strategies optimize yield in multi-step syntheses of benzamide derivatives?

- Microwave-assisted synthesis : Reduces reaction time for condensation steps.

- Flow chemistry : Enhances reproducibility in acid chloride formation.

- Catalytic systems : Pd/C or NiCl₂ for Suzuki couplings of aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.